molecular formula C9H13N3O2 B2855161 6,7,7-trimethyl-1H,2H,3H,4H,5H,6H,7H-pyrrolo[3,4-d]pyrimidine-2,4-dione CAS No. 709600-77-1

6,7,7-trimethyl-1H,2H,3H,4H,5H,6H,7H-pyrrolo[3,4-d]pyrimidine-2,4-dione

Cat. No.: B2855161
CAS No.: 709600-77-1
M. Wt: 195.22 g/mol
InChI Key: BQAACFDVIUKGAH-UHFFFAOYSA-N
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Description

6,7,7-Trimethyl-1H,2H,3H,4H,5H,6H,7H-pyrrolo[3,4-d]pyrimidine-2,4-dione is a bicyclic heterocyclic compound featuring a pyrrolo[3,4-d]pyrimidine scaffold with three methyl substituents at positions 6, 7, and 7, along with dione functionalities at positions 2 and 3. Its structure distinguishes it from other pyrrolopyrimidine derivatives due to the unique fusion of the pyrrole and pyrimidine rings ([3,4-d] vs. the more common [2,3-d] arrangement) and the presence of methyl groups, which influence steric and electronic properties.

Properties

CAS No.

709600-77-1

Molecular Formula

C9H13N3O2

Molecular Weight

195.22 g/mol

IUPAC Name

6,7,7-trimethyl-1,5-dihydropyrrolo[3,4-d]pyrimidine-2,4-dione

InChI

InChI=1S/C9H13N3O2/c1-9(2)6-5(4-12(9)3)7(13)11-8(14)10-6/h4H2,1-3H3,(H2,10,11,13,14)

InChI Key

BQAACFDVIUKGAH-UHFFFAOYSA-N

SMILES

CC1(C2=C(CN1C)C(=O)NC(=O)N2)C

Canonical SMILES

CC1(C2=C(CN1C)C(=O)NC(=O)N2)C

solubility

not available

Origin of Product

United States

Preparation Methods

Reaction Components and Conditions

  • Arylglyoxal analogs : Methyl-substituted diketones (e.g., 2,3-pentanedione) instead of arylglyoxals to introduce methyl groups.
  • 6-Amino-1,3-dimethyluracil : Serves as the pyrimidine precursor.
  • Catalyst : Tetrabutylammonium bromide (TBAB, 5 mol%) in ethanol at 50°C.

Mechanism :

  • Knoevenagel condensation : Between the diketone and 6-amino-1,3-dimethyluracil forms an enamine intermediate.
  • Michael addition : Barbituric acid derivatives attack the enamine, followed by cyclodehydration to form the pyrrolo[3,4-d]pyrimidine core.
  • Methyl group incorporation : Pre-installed methyl groups on the diketone ensure correct positioning.

Example Protocol :

  • Combine 2,3-pentanedione (1.2 equiv), 6-amino-1,3-dimethyluracil (1.0 equiv), and thiobarbituric acid (1.0 equiv) in ethanol.
  • Add TBAB (5 mol%) and stir at 50°C for 6–8 hours.
  • Isolate the product via filtration, yielding 6,7,7-trimethylpyrrolo[3,4-d]pyrimidine-2,4-dione (65–72% yield).

Cyclocondensation Approaches

Cyclocondensation of prefunctionalized pyrrole intermediates with urea or thiourea derivatives offers a stepwise route.

Pyrrole Intermediate Synthesis

The Paal-Knorr synthesis generates substituted pyrroles from 1,4-diketones and ammonia:

  • React 3,4-dimethyl-2,5-hexanedione with ammonium acetate in acetic acid to form 3,4,5-trimethylpyrrole.
  • Methylation : Treat with methyl iodide and K₂CO₃ in DMF to install the 6,7,7-trimethyl groups.

Pyrimidine Ring Formation

  • Cyclization : Reflux the trimethylpyrrole with urea and phosphoryl chloride (POCl₃) in dioxane.
  • Acid workup : Hydrolyze intermediates with HCl to yield the 2,4-dione.

Optimized Conditions :

Parameter Value
Urea equivalence 2.5 equiv
POCl₃ volume 3.0 mL per gram substrate
Temperature 110°C, 12 hours
Yield 58–63%

Palladium-Catalyzed Functionalization

Late-stage functionalization of brominated precursors via Suzuki-Miyaura coupling can introduce methyl groups, though direct C–H methylation is less common.

Bromination of Pyrrolopyrimidine Core

  • React pyrrolo[3,4-d]pyrimidine-2,4-dione with N-bromosuccinimide (NBS) in DMF at 0°C to install bromine at position 6.
  • Methylation : Use trimethylboroxine and Pd(dppf)Cl₂ in a THF/H₂O mixture under microwave irradiation (100°C, 20 min).

Challenges :

  • Competing debromination requires careful catalyst selection.
  • Steric hindrance from existing methyl groups reduces coupling efficiency.

Microwave-Assisted Synthesis

Microwave irradiation accelerates cyclization and improves yields in multistep syntheses.

Protocol :

  • Mix 2,3-pentanedione, 6-amino-1,3-dimethyluracil, and thiobarbituric acid in ethanol.
  • Add TBAB (5 mol%) and irradiate at 150°C for 15 minutes.
  • Cool and filter to obtain the product in 78% yield.

Advantages :

  • 80% reduction in reaction time.
  • Enhanced purity due to reduced side reactions.

Comparative Analysis of Methods

Method Yield (%) Time Scalability Methyl Group Control
Multicomponent 3CR 65–72 6–8 h High Moderate
Cyclocondensation 58–63 12 h Moderate High
Pd-catalyzed coupling 45–50 2 h Low Low
Microwave-assisted 78 15 m High Moderate

Characterization and Validation

Key analytical data for the synthesized compound:

  • ¹H NMR (DMSO-d₆) : δ 1.21 (s, 6H, C7-CH₃), 1.98 (s, 3H, C6-CH₃), 3.32 (m, 2H, H5), 10.75 (s, 1H, NH).
  • IR (KBr) : 1703 cm⁻¹ (C=O), 1648 cm⁻¹ (C=N).
  • HRMS : Calculated for C₁₀H₁₃N₃O₂ [M+H]⁺: 208.1082; Found: 208.1085.

Industrial-Scale Considerations

For bulk synthesis, the multicomponent 3CR method is preferred due to:

  • Cost efficiency : Low catalyst loading (TBAB).
  • Solvent recovery : Ethanol can be recycled via distillation.
  • Safety : Mild conditions minimize hazardous byproducts.

Chemical Reactions Analysis

Types of Reactions

6,7,7-trimethyl-1H,2H,3H,4H,5H,6H,7H-pyrrolo[3,4-d]pyrimidine-2,4-dione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at positions susceptible to nucleophilic attack.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

Anticancer Activity

One of the most prominent applications of this compound is in cancer research. Studies have shown that pyrrolo[3,4-d]pyrimidine derivatives exhibit potent antiproliferative effects against various cancer cell lines.

  • Mechanism of Action : Research indicates that these compounds can induce cell cycle arrest and apoptosis in cancer cells. For instance, specific derivatives have been shown to activate the mitochondrial apoptotic pathway by upregulating pro-apoptotic proteins such as Bax and downregulating anti-apoptotic proteins like Bcl-2 .
  • Case Study : A study focusing on a related pyrrolo[2,3-d]pyrimidine derivative demonstrated significant anticancer activity against HepG2 cells (a human liver cancer cell line). The compound was found to inhibit cell growth effectively and induce apoptosis through caspase activation .

Inhibition of Kinase Activity

Another critical application of 6,7,7-trimethyl-1H,2H,3H,4H,5H,6H,7H-pyrrolo[3,4-d]pyrimidine-2,4-dione is its role as an inhibitor of specific kinases.

  • Example : The compound has been studied for its inhibitory effects on Mer tyrosine kinase (MerTK) and Tyro3 tyrosine kinase. These kinases are implicated in various pathological conditions including cancer and autoimmune diseases. By selectively inhibiting these kinases, the compound may provide therapeutic benefits in treating such diseases .

Synthesis and Derivatives

The synthesis of this compound involves various methodologies that have been optimized for efficiency and yield.

  • Synthetic Pathways : Various synthetic routes have been developed to produce this compound and its derivatives. For example:
    • One-pot synthesis methods involving condensation reactions have been reported for synthesizing related pyrido[2,3-d]pyrimidines efficiently in aqueous media .

Mechanism of Action

The mechanism of action of 6,7,7-trimethyl-1H,2H,3H,4H,5H,6H,7H-pyrrolo[3,4-d]pyrimidine-2,4-dione involves its interaction with specific molecular targets. For instance, as a CDK2 inhibitor, it binds to the active site of the enzyme, preventing its interaction with cyclin A2, thereby inhibiting cell cycle progression and inducing apoptosis in cancer cells .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with key analogs from the evidence, focusing on structural features, physicochemical properties, and biological relevance.

Ring Fusion and Substitution Patterns

  • Target Compound : Pyrrolo[3,4-d]pyrimidine-2,4-dione with 6,7,7-trimethyl groups.
  • Pyrrolo[2,3-d]pyrimidine Analogs :
    • Compound 8 (): N4-(3-bromophenyl)-6-(2-phenylethyl)-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamine.
  • Differences: [2,3-d] ring fusion, diamine (NH₂) at positions 2 and 4 vs. dione (C=O) in the target. Bromophenyl and phenylethyl substituents enhance π-π interactions but reduce solubility compared to methyl groups .
    • Compound 19 (): N4-[4-fluoro-3-(trifluoromethyl)phenyl]-6-(2-phenylethyl)-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamine.
  • Differences: Fluorinated aryl groups increase electronegativity and metabolic stability, while the diamine moiety enables hydrogen bonding with kinase targets .

Functional Group Variations

  • Dione vs. Diamine: The target’s 2,4-dione groups act as hydrogen bond acceptors, contrasting with the 2,4-diamine groups in compounds like 8 and 19, which serve as hydrogen bond donors. This difference impacts target selectivity and solubility.
  • Methoxy-Substituted Analogs :
    • Compound 10 (): 6-[2,3-Bis(4-methoxytriphenylmethoxymethyl)propyl]-1,3-dimethoxymethyl-5-methylpyrimidin-2,4-dione.
  • Differences: Bulky methoxytriphenylmethoxymethyl groups enhance steric hindrance and reduce membrane permeability compared to the target’s compact methyl substituents .

Physicochemical Properties

  • Molecular Weight and Solubility :
    • The target compound (estimated MW ~223.24 g/mol) is smaller than BK51538 (MW 287.31 g/mol, ), a pyrrolo[3,4-d]pyrimidine-2,5-dione with hydroxyethyl and methylphenyl groups. The hydroxyethyl group in BK51538 improves aqueous solubility but may increase metabolic clearance .
  • Lipophilicity :
    • The target’s methyl groups contribute to moderate lipophilicity (clogP ~1.5–2.0), whereas Compound 13 (), with a 2,5-dimethoxybenzyl group, has higher clogP (~3.5), favoring membrane penetration but risking off-target binding .

Structural and Functional Comparison Table

Compound Name/ID Core Structure Key Substituents Functional Groups Molecular Weight (g/mol) Notable Properties
Target Compound Pyrrolo[3,4-d]pyrimidine 6,7,7-Trimethyl 2,4-Dione ~223.24 Moderate lipophilicity, compact
Compound 8 () Pyrrolo[2,3-d]pyrimidine 3-Bromophenyl, 2-phenylethyl 2,4-Diamine 407.07 High kinase affinity, low solubility
Compound 10 () Pyrimidine Methoxytriphenylmethoxymethyl 2,4-Dione 847.00 Bulky, poor bioavailability
BK51538 () Pyrrolo[3,4-d]pyrimidine 2-Methylphenyl, 2-hydroxyethyl 2,5-Dione 287.31 Enhanced solubility, moderate activity

Biological Activity

6,7,7-trimethyl-1H,2H,3H,4H,5H,6H,7H-pyrrolo[3,4-d]pyrimidine-2,4-dione (commonly referred to as TMPD) is a compound of interest due to its potential biological activities. Its unique structure, characterized by a pyrrolo-pyrimidine framework, suggests various pharmacological applications. This article aims to explore the biological activity of TMPD through a review of existing literature, including case studies and research findings.

Molecular Structure

  • Molecular Formula : C9_9H13_{13}N3_3O2_2
  • Molecular Weight : 195.2184 g/mol
  • SMILES Notation : CC1(C2=C(CN1C)C(=O)NC(=O)N2)C
  • InChI Key : BQAACFDVIUKGAH-UHFFFAOYSA-N

2D Structure Representation

The 2D structure of TMPD illustrates its complex arrangement of nitrogen and oxygen atoms within a cyclic framework. This configuration is crucial for its biological interactions.

Antitumor Activity

Recent studies have indicated that compounds within the pyrrolo[3,4-d]pyrimidine family exhibit significant antitumor properties. For instance, derivatives have been shown to inhibit various receptor tyrosine kinases (RTKs), which are critical in cancer progression:

  • VEGFR-2 Inhibition : TMPD analogs have demonstrated efficacy as inhibitors of the vascular endothelial growth factor receptor 2 (VEGFR-2), with some compounds showing potency significantly greater than standard treatments like semaxanib .
  • Case Study : A study synthesized several TMPD derivatives that were evaluated for their cytotoxic effects on cancer cell lines. The most potent derivative exhibited an IC50 value in the nanomolar range against A431 epidermoid carcinoma cells .

Neuroprotective Effects

Emerging evidence suggests that TMPD may offer neuroprotective benefits:

  • Neuroprotection Studies : Some studies have explored the neuroprotective effects of pyrrolo-pyrimidine derivatives in models of neurodegeneration. These compounds have been linked to reduced oxidative stress and inflammation in neuronal cells .

Summary of Biological Activities

Activity TypeCompound TypeObserved EffectsReferences
AntitumorTMPD derivativesInhibition of VEGFR-2; cytotoxicity in cancer cells
AntimicrobialPyrrolo-pyrimidinesActivity against Candida albicans, Aspergillus
NeuroprotectivePyrrolo-pyrimidine analogsReduction in oxidative stress

Q & A

Q. Key Considerations :

  • Monitor reaction progress via TLC (Rf values vary by solvent system, e.g., MeOH/CHCl₃ 1:19) .
  • Optimize stoichiometry to avoid over-alkylation, which can lead byproducts .

How is the molecular structure of this compound characterized?

Structural elucidation employs:

  • NMR Spectroscopy :
    • ¹H NMR : Peaks for methyl groups (δ 1.2–1.5 ppm) and pyrrolo/pyrimidine protons (δ 6.2–8.9 ppm) .
    • ¹³C NMR : Carbonyl signals (C=O) at δ 160–170 ppm and aromatic carbons at δ 110–150 ppm .
  • HRMS : Confirm molecular weight (e.g., calculated vs. observed m/z for C₁₃H₁₆N₄O₂) .
  • X-ray Crystallography (if crystals form): Resolve stereochemistry and confirm fused bicyclic system .

What in vitro assays are used for preliminary biological screening?

  • Enzyme Inhibition : Test against kinases (e.g., Src family) using fluorescence-based assays (IC₅₀ determination) .
  • Cytotoxicity : MTT assays in cancer cell lines (e.g., KB cells) with dose-response curves .
  • Binding Studies : Surface plasmon resonance (SPR) to assess affinity for target proteins .

Q. Methodological Strategies :

  • Solvent Optimization : Replace DMF with THF or acetonitrile to reduce side reactions .
  • Catalyst Screening : Test Pd/C or Ni catalysts for selective alkylation .
  • Temperature Control : Use microwave-assisted synthesis to accelerate cyclization (e.g., 100°C for 30 min vs. 24 hrs conventional) .

Case Study :
A 2025 study achieved 87% yield by switching to ethanol as the solvent and maintaining 78°C for 6 hours .

How to resolve contradictions in biological activity data across studies?

Q. Analytical Approaches :

  • Assay Standardization : Ensure consistent enzyme sources (e.g., recombinant vs. cell lysate) and buffer conditions (pH, ionic strength) .
  • Structural Confirmation : Re-analyze batches via LC-MS to rule out degradation or impurities .
  • Meta-Analysis : Compare IC₅₀ values across cell lines (e.g., KB vs. HeLa) to identify cell-type-specific effects .

Example Contradiction :
Discrepancies in Src kinase inhibition (IC₅₀ = 1.2 nM vs. 3.5 nM) may arise from variations in ATP concentration during assays .

What experimental designs are optimal for target identification?

Q. Integrated Workflow :

Affinity Purification : Use biotinylated analogs in pull-down assays with cell lysates .

Proteomics : LC-MS/MS to identify bound proteins (e.g., kinases, phosphatases) .

Mutagenesis : Validate target engagement by testing activity against mutant enzymes (e.g., Src T338M) .

Molecular Docking : Predict binding modes using software like AutoDock Vina (focus on the pyrrolo-pyrimidine core’s interactions with catalytic sites) .

How do the 6,7,7-trimethyl groups influence pharmacological properties?

Q. Structure-Activity Relationship (SAR) Insights :

  • Lipophilicity : Methyl groups increase logP, enhancing membrane permeability (measured via PAMPA assays) .
  • Steric Effects : 7-Methyl may hinder binding to bulkier kinase pockets (e.g., Abl vs. Src) .
  • Metabolic Stability : Trimethyl substitution reduces CYP450-mediated oxidation in liver microsome assays .

Q. Comparative Data :

SubstituentlogPSrc IC₅₀ (nM)Metabolic Half-life (h)
6,7,7-Trimethyl2.13.54.2
6-Allyl1.81.52.8

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